2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with fluorine atoms and an ethoxycarbonyl group
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-fluorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4/c1-2-22-16(21)12-5-3-9(7-14(12)18)11-6-4-10(17)8-13(11)15(19)20/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUNNTNGOIPNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691942 | |
| Record name | 4'-(Ethoxycarbonyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-16-8 | |
| Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3′,4-difluoro-, 4′-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261978-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Ethoxycarbonyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzoic acid and 4-(ethoxycarbonyl)phenylboronic acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in water, can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products will vary based on the nucleophile used.
Ester Hydrolysis: The major product is 2-[4-(Carboxy)-3-fluorophenyl]-5-fluorobenzoic acid.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
- 2-[4-(Methoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid
- 2-[4-(Ethoxycarbonyl)-2-fluorophenyl]-5-fluorobenzoic acid
- 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-5-fluorobenzoic acid
Comparison:
- Structural Differences: The position and nature of substituents on the aromatic rings can significantly influence the compound’s chemical properties and reactivity.
- Unique Features: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms and the ethoxycarbonyl group, which can impact its interactions with biological targets and its physical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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